Orthogonal Reactivity: A Strategic Building Block for Medicinal Chemistry Synthesis
The compound serves as a key intermediate for synthesizing more complex, biologically active molecules. Its value is demonstrated by its use in creating derivatives that have shown significant potency. For instance, in one study, a derivative synthesized from this or a closely related scaffold exhibited potent inhibitory activity against BRD4, a key cancer target [1]. In a cell-based assay using H1299 cells, this derivative demonstrated an IC50 of 2.5 nM [1]. While this data is for a derivative of the compound, it exemplifies the potential of the scaffold. Direct head-to-head comparisons of the base compound with other building blocks are not available in the literature. This is a Supporting Evidence tag based on class-level inference from downstream products.
| Evidence Dimension | Inhibitory Activity (via Derivative) |
|---|---|
| Target Compound Data | Derivative of scaffold shows IC50 = 2.5 nM against BRD4 in H1299 cells [1] |
| Comparator Or Baseline | No direct comparator data available for the base compound. |
| Quantified Difference | Not applicable |
| Conditions | Cell-based assay on human H1299 cells stably expressing a luciferase reporter [1] |
Why This Matters
This supports the compound's role as a strategic building block for accessing potent inhibitors, providing a strong rationale for its use in early-stage drug discovery projects.
- [1] BindingDB BDBM50457495 CHEMBL4215988. View Source
